

# Divarasib Outperforms Sotorasib in Preclinical Models for KRAS G12C Inhibition

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Compound of Interest					
Compound Name:	Divarasib adipate				
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New preclinical data reveal that **divarasib adipate** (formerly GDC-6036) demonstrates superior potency and selectivity compared to sotorasib (AMG-510) in targeting the KRAS G12C mutation, a key driver in several forms of cancer. These findings, derived from a series of in vitro and in vivo studies, position divarasib as a promising next-generation therapy for KRAS G12C-mutated tumors.

Divarasib, a covalent inhibitor of KRAS G12C, has been shown in preclinical studies to be 5 to 20 times more potent and up to 50 times more selective than sotorasib.[1][2][3] This enhanced activity translates to more effective inhibition of downstream signaling pathways and more profound anti-tumor effects in preclinical models.

# Superior Inhibition of KRAS G12C Signaling

Both divarasib and sotorasib are designed to specifically target the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[3][4] This prevents the activation of downstream signaling cascades, primarily the MAPK pathway (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[4]

Preclinical studies measuring the inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway, have demonstrated divarasib's superior potency. In cellular assays, divarasib exhibited significantly lower IC50 values for pERK inhibition compared to



sotorasib, indicating that a lower concentration of divarasib is required to block the oncogenic signaling pathway effectively.

# Enhanced Anti-Proliferative Activity in Cancer Cell Lines

The superior potency of divarasib is further reflected in its ability to inhibit the growth of KRAS G12C-mutant cancer cell lines. Head-to-head comparisons in cell viability assays consistently show that divarasib has a lower half-maximal inhibitory concentration (IC50) than sotorasib across various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer.

For instance, in the MIA PaCa-2 pancreatic cancer cell line, divarasib demonstrated an IC50 of 0.19 nM/L, which was over 50 times more potent than sotorasib (IC50: 12.75 nM/L).[5]

## **Potent Tumor Regression in In Vivo Models**

In xenograft models, where human tumors are grown in immunodeficient mice, divarasib has shown robust anti-tumor activity, leading to complete tumor growth inhibition in multiple KRAS G12C-positive models.[1] Comparative studies have shown that divarasib can achieve significant tumor regression at doses where sotorasib shows more modest effects.

### **Quantitative Data Summary**

The following tables summarize the comparative preclinical data for divarasib and sotorasib.

Table 1: In Vitro Potency Against KRAS G12C



Compound	Target/Assa y	Cell Line	IC50 (nM)	Fold Potency vs. Sotorasib	Reference
Divarasib	pERK Inhibition	MIA PaCa-2	~0.3	~86x	
Sotorasib	pERK Inhibition	MIA PaCa-2	~25.8	1x	-
Divarasib	Active KRAS Inhibition	NCI-H358	Not Reported	5-20x	[1][2]
Sotorasib	Active KRAS Inhibition	NCI-H358	Not Reported	1x	[1][2]
Divarasib	Cell Viability	MIA PaCa-2	0.19	>50x	[5]
Sotorasib	Cell Viability	MIA PaCa-2	12.75	1x	[5]

Table 2: In Vitro Selectivity

Compound	Selectivity for KRAS G12C vs. Wild-Type	Reference
Divarasib	>18,000-fold; Up to 50x more selective than sotorasib	[1][2]
Sotorasib	Not Reported	

# **Experimental Protocols**

Cell Viability Assay

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of divarasib or sotorasib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the







manufacturer's instructions. Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls to calculate IC50 values.

pERK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Cells were seeded in 96-well plates and starved of serum overnight. The cells were then pretreated with various concentrations of divarasib or sotorasib for 2 hours before being stimulated with a growth factor (e.g., EGF) for a short period. Following stimulation, cells were lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 were quantified using an HTRF assay kit (e.g., from Cisbio). The ratio of pERK to total ERK was calculated, and the data were normalized to vehicle-treated controls to determine the IC50 values for pERK inhibition.

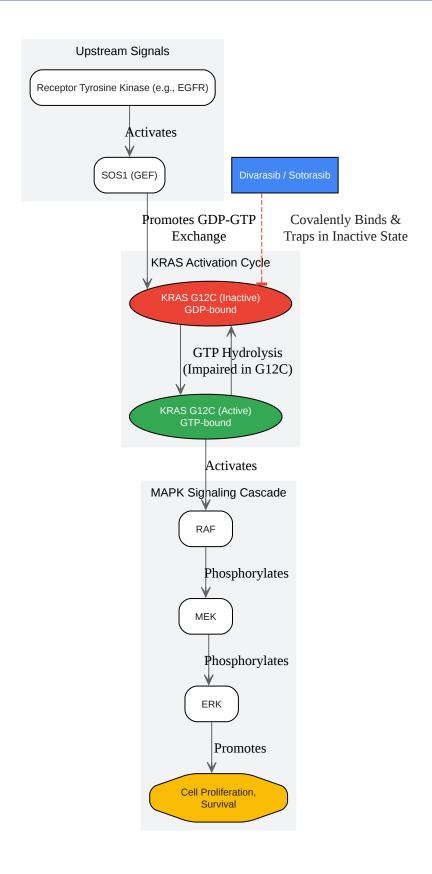
#### Xenograft Models

Female athymic nude mice were subcutaneously implanted with 5 x 10^6 KRAS G12C mutant human cancer cells (e.g., NCI-H358 or MIA PaCa-2). When tumors reached a volume of 100-200 mm³, the mice were randomized into treatment groups. Divarasib or sotorasib was administered orally, once daily, at specified doses. Tumor volumes were measured two to three times weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. Treatment continued for a specified duration, and tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

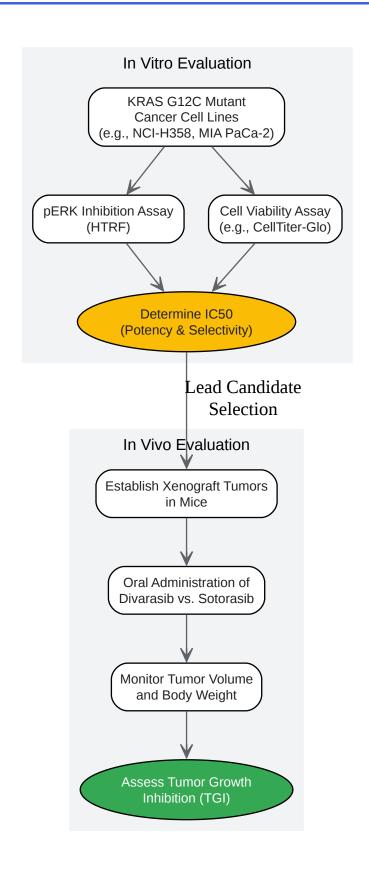
## **Visualizing the Mechanism of Action**

The following diagrams illustrate the signaling pathway targeted by divarasib and sotorasib, and a typical experimental workflow for evaluating these inhibitors.









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